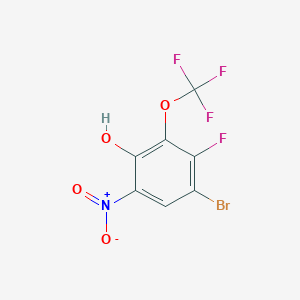

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- is a complex organic compound with the molecular formula C7H2BrF4NO4. This compound is characterized by the presence of multiple substituents on the phenol ring, including bromine, fluorine, nitro, and trifluoromethoxy groups. These substituents impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method is the nitration of a precursor phenol compound, followed by bromination and fluorination under controlled conditions. The trifluoromethoxy group can be introduced using specific reagents such as trifluoromethoxy anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, bromination, and fluorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- depends on its interaction with molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

- Phenol, 4-bromo-2-nitro-6-(trifluoromethyl)-

- 4-Bromo-3-fluorophenol

- Phenol, 2-bromo-4-nitro-

Comparison: Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- is unique due to the combination of its substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)-, identified by the CAS number 1445995-81-2, is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C7H2BrF4NO3 with a molar mass of approximately 303.99 g/mol. The presence of multiple halogen atoms (bromine and fluorine) and a nitro group contributes to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H2BrF4NO3 |

| Molar Mass | 303.99 g/mol |

| CAS Number | 1445995-81-2 |

| Density | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

Antimicrobial Activity

Research indicates that halogenated phenols often exhibit significant antimicrobial properties. Compounds similar to 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- have shown efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes and interfere with metabolic processes. For instance, studies on related compounds have demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in antimicrobial formulations .

Cytotoxicity

The cytotoxic effects of halogenated phenolic compounds are noteworthy. In vitro studies have reported that such compounds can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

Enzyme Inhibition

Phenolic compounds are known for their ability to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways. The presence of trifluoromethyl groups enhances binding affinity due to increased lipophilicity and the ability to form additional hydrogen bonds with enzyme active sites .

Inhibitory Potency Example:

- COX-2 Inhibition: Compounds structurally related to 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- have shown IC50 values ranging from 10 μM to 20 μM against COX-2, indicating moderate inhibition potential .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several halogenated phenols for their antibacterial properties. The results showed that derivatives with trifluoromethyl groups exhibited enhanced activity against both Staphylococcus aureus and Escherichia coli compared to non-fluorinated analogs .

- Cytotoxicity Assessment : In a comparative study, various phenolic compounds were tested against the MCF-7 cell line. The presence of bromine and trifluoromethyl groups significantly increased cytotoxicity, with some derivatives achieving IC50 values below 15 μM .

- Enzyme Interaction Studies : Molecular docking studies have been conducted to explore the binding interactions of fluorinated phenols with COX enzymes. The results indicated that the trifluoromethyl group enhances binding through halogen bonding interactions, which could be leveraged for drug design .

Properties

CAS No. |

2149598-65-0 |

|---|---|

Molecular Formula |

C7H2BrF4NO4 |

Molecular Weight |

319.99 g/mol |

IUPAC Name |

4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H2BrF4NO4/c8-2-1-3(13(15)16)5(14)6(4(2)9)17-7(10,11)12/h1,14H |

InChI Key |

MUQPCSQVBLIVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.